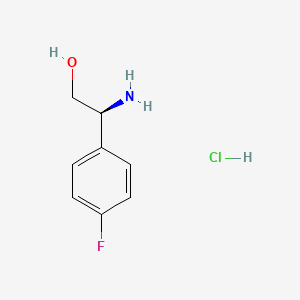

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUGHEJDMDUTSI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736243 | |

| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269773-21-8 | |

| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, a chiral molecule of significant interest in pharmaceutical development. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin the characterization of this compound.

Compound Identity and Structure

This compound is a fluorinated amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical attributes for pharmaceutical applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1269773-21-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClFNO | [3] |

| Molecular Weight | 191.63 g/mol | [3] |

Physicochemical Properties: A Tabulated Summary

The physical properties of a compound dictate its behavior in various experimental and formulation settings. The following table summarizes the known physicochemical data for this compound. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values, such as a precise melting point and quantitative solubility, are not consistently reported in publicly accessible literature. In such cases, data for closely related analogs are provided for estimation purposes, and this is clearly indicated.

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | Visually inspected at ambient temperature. | [1] |

| Melting Point | Data not available for the specified enantiomer. For the racemate, 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, a melting point of 182-185 °C has been reported. | The melting point of the pure (S)-enantiomer may differ slightly from the racemate. | |

| Solubility | Soluble in water and polar organic solvents. Limited solubility in non-polar solvents. | Qualitative assessment. Quantitative data is not readily available. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. | [4] |

| Optical Rotation | Data not available for the specified enantiomer. For the related compound (R)-(-)-2-Amino-1-phenylethanol, a specific rotation of [α]20/D = -39 to -45° (c=1 in EtOH) is reported. | The (S)-enantiomer is expected to have a positive optical rotation of a similar magnitude. This is a critical parameter for confirming enantiomeric purity. | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent degradation from moisture and atmospheric components. | [1][3] |

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of this guide, this section details the standard experimental protocols for determining the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid compound.

Causality in Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

Solubility Assessment

A quantitative understanding of solubility is vital for developing solution-based assays and formulations.

Protocol for Quantitative Solubility Determination:

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane).

-

Equilibrium Saturation: Add an excess of this compound to a known volume of each solvent in a sealed vial.

-

Agitation and Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Optical Rotation Measurement

Optical rotation is the definitive physical property that distinguishes between enantiomers. It is essential for confirming the stereochemical identity and purity of the (S)-enantiomer.

Experimental Workflow for Polarimetry:

Caption: Procedure for measuring the optical rotation of a chiral compound.

Trustworthiness of the Protocol: The specific rotation is an intrinsic property of a chiral molecule. By standardizing the concentration, solvent, path length, temperature, and wavelength, a reproducible and reliable value can be obtained, which serves as a benchmark for enantiomeric purity.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) showing splitting patterns consistent with a para-substituted fluorophenyl group.

-

Methine Proton (-CH(N)-): A multiplet in the upfield region, coupled to the adjacent methylene protons and potentially showing through-space coupling to the fluorine atom.

-

Methylene Protons (-CH₂OH): Diastereotopic protons adjacent to the chiral center, likely appearing as a complex multiplet.

-

Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Peaks in the range of 3300-3500 cm⁻¹ associated with the primary amine.

-

C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

-

C-O Stretch: A signal in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the free base (C₈H₁₀FNO, 155.17 g/mol ). The hydrochloride salt will typically dissociate in the mass spectrometer.

-

Isotopic Peaks: The presence of chlorine from the hydrochloride salt might be observable in some ionization techniques, showing a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

-

Fragmentation Pattern: Characteristic fragments would include the loss of water (M-18), the loss of the hydroxymethyl group (M-31), and fragmentation of the fluorophenyl ring.

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used for their determination. While some specific experimental data for this particular enantiomer remains to be published in readily accessible sources, the provided information, based on its known identifiers and data from closely related compounds, offers a robust foundation for scientists working with this molecule. Adherence to the detailed experimental protocols outlined herein will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

ChemBK. (2R)-2-amino-2-phenylethanol. [Link]

-

Chinachemnet. This compound. [Link]

-

PubChem. 2-Amino-2-phenylethanol. [Link]

Sources

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Introduction

This compound is a chiral amino alcohol derivative of significant interest within the pharmaceutical and fine chemical industries. As a chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules, particularly as an intermediate for active pharmaceutical ingredients (APIs).[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making it a valuable synthon in drug discovery and development.

This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and analytical characterization, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and analytical practices to ensure robust and reliable outcomes.

Physicochemical and Structural Characterization

The fundamental identity of this compound is established by its unique chemical and physical properties. It is typically a white to off-white solid that requires storage under an inert atmosphere at 2-8°C to maintain its stability.[2][3]

| Property | Value | Source |

| CAS Number | 1269773-21-8 | [2] |

| Molecular Formula | C₈H₁₁ClFNO | [2] |

| Molecular Weight | 191.63 g/mol | [2][4] |

| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | [5][6] |

| Appearance | White to off-white solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [2][3] |

The structure consists of an ethanol backbone with an amino group and a 4-fluorophenyl group attached to the same carbon (C2), which is the stereocenter. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical property for many pharmaceutical applications.[5]

Caption: 2D structure of this compound.

Stereochemistry: The (S)-Configuration

The biological activity of chiral molecules is often dictated by their specific stereoisomeric form. For this compound, the chiral center is the carbon atom bonded to the 4-fluorophenyl ring, the amino group, the hydroxymethyl group, and a hydrogen atom. The "(S)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of CIP Priority Assignment:

-

Identify the Stereocenter: The carbon atom C2 is the stereocenter.

-

Assign Priorities to Substituents: Priority is based on the atomic number of the atom directly attached to the stereocenter.

-

Priority 1: The Nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).

-

Priority 2: The Carbon atom of the 4-fluorophenyl group (-C₆H₄F). This carbon is bonded to two other carbons within the ring and one carbon of the ethanol backbone.

-

Priority 3: The Carbon atom of the hydroxymethyl group (-CH₂OH). This carbon is bonded to one oxygen and two hydrogens.

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (H, priority 4) points away from the observer.

-

Determine Configuration: With the lowest priority group in the back, the sequence from priority 1 to 2 to 3 is traced. For this molecule, the path from -NH₂ (1) to -C₆H₄F (2) to -CH₂OH (3) proceeds in a counter-clockwise direction, defining it as the (S)-enantiomer.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds can be achieved through asymmetric synthesis or by resolving a racemic mixture. For many amino alcohols, resolution of a racemate is a field-proven and scalable approach.

A. Racemate Synthesis

A common route to the racemic base, 2-amino-2-(4-fluorophenyl)ethanol, involves the reduction of an appropriate precursor. One plausible method is the reduction of 2-azido-1-(4-fluorophenyl)ethanol, which can be synthesized from 4-fluorobenzaldehyde. The final hydrochloride salt is then formed by treatment with hydrochloric acid.[5][7]

B. Chiral Resolution

Obtaining the (S)-enantiomer requires a chiral resolution step. This process separates the two enantiomers of the racemic mixture. While multiple strategies exist, including enzymatic resolution and chiral chromatography, diastereomeric salt formation is a classical and industrially viable method.[8][9] This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or a derivative) to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Caption: High-level workflow for synthesis and chiral resolution.

Analytical Methodologies for Quality Control

A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of the final product. This serves as a self-validating system ensuring the material meets all required specifications.

Protocol 4.1: Structural Verification by NMR and IR Spectroscopy

-

Objective: To confirm the covalent structure of the compound.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, prepare a KBr pellet or use a thin film method.[7][10]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should exhibit characteristic signals for the aromatic protons (typically in the δ 7.0-7.4 ppm region), the methine proton (-CH-), the methylene protons (-CH₂-), and exchangeable protons from the amine and hydroxyl groups.[10]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should show the correct number of carbon signals corresponding to the structure, including distinct signals for the aromatic carbons, the methine carbon, and the methylene carbon.[11]

-

IR Analysis: Acquire the infrared spectrum. Key functional groups should be identifiable, such as O-H and N-H stretching (broad band around 3300-3400 cm⁻¹), C-H stretching, and C-F stretching.[7][10]

-

-

Causality: This combination of spectroscopic techniques provides orthogonal confirmation of the molecular backbone and functional groups. NMR confirms the carbon-hydrogen framework and the electronic environment of each atom, while IR confirms the presence of key bonds (O-H, N-H, C-F).

Protocol 4.2: Purity and Enantiomeric Excess Determination by Chiral HPLC

-

Objective: To quantify the chemical purity and the enantiomeric excess (e.e.) of the (S)-enantiomer.

-

Methodology:

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating enantiomers of amino alcohols and related chiral amines.[9][12]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.[12]

-

Sample Preparation: Prepare a standard solution of the racemic compound to confirm the elution order and resolution of the two enantiomers. Prepare a solution of the (S)-enantiomer sample at a known concentration.

-

Chromatographic Analysis: Inject the samples onto the HPLC system. The enantiomers will be separated into two distinct peaks.

-

Quantification:

-

Enantiomeric Excess (e.e.): Calculate the e.e. using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

-

Purity: Determine the chemical purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

-

-

-

Trustworthiness: High-Performance Liquid Chromatography (HPLC) is a highly precise and reproducible technique.[13][14] The use of a dedicated CSP provides direct evidence of stereochemical purity, which is a critical quality attribute for chiral pharmaceutical intermediates.

Caption: Workflow for analytical quality control.

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to its stereochemical purity. A disciplined approach combining rational synthesis, effective chiral resolution, and comprehensive analytical validation is paramount. The methodologies outlined in this guide, from structural elucidation by spectroscopy to purity confirmation by chiral chromatography, provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. This ensures its suitability for the rigorous demands of drug development and manufacturing.

References

- BLDpharm. This compound.

- ChemicalBook. This compound | 1269773-21-8.

- FUJIFILM Wako Pure Chemical Corporation. (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride.

- The Royal Society of Chemistry. Supporting information for publications.

- BLDpharm. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

- Benchchem. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1.

- Unknown Source. III Analytical Methods.

- Eurofins. Analytical Method Summaries.

- MySkinRecipes. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

- Sigma-Aldrich. (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride.

- CymitQuimica. This compound.

- PubChem. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201.

- J. Braz. Chem. Soc. Supplementary Information.

- Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Google Patents. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- PubChemLite. 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO).

- BLDpharm. 2-((4-Amino-2-fluorophenyl)(ethyl)amino)ethanol.

- BLDpharm. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

- PubChem. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- MedchemExpress.com. (S)-2-Amino-2-(4-fluorophenyl)acetic acid.

- Analytical Methods (RSC Publishing). Chiral resolution with frozen aqueous amino acids.

- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).

- US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

- MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.

Sources

- 1. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride [myskinrecipes.com]

- 2. 1269773-21-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1269773-21-8 [amp.chemicalbook.com]

- 4. This compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. minio.scielo.br [minio.scielo.br]

- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. yakhak.org [yakhak.org]

- 13. agilent.com [agilent.com]

- 14. usp.org [usp.org]

A Technical Guide to the Catalytic Mechanism of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

This guide provides an in-depth analysis of the mechanism of action for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its catalytic activity, focusing on its application in the enantioselective reduction of prochiral ketones.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and agrochemical industries.[1][2][3] Chiral 1,2-amino alcohols are a privileged class of compounds that serve as highly effective precursors for catalysts in a variety of asymmetric transformations.[1][4][5]

(S)-2-Amino-2-(4-fluorophenyl)ethanol belongs to this class. Its structure, featuring a primary alcohol and a primary amine at a stereogenic center, makes it an ideal precursor for forming robust chiral catalysts. The hydrochloride salt form ensures stability and ease of handling. This guide will focus on its primary application: as a precursor to a chiral oxazaborolidine catalyst for the borane-mediated reduction of ketones, a process famously known as the Corey-Bakshi-Shibata (CBS) reduction.[4][6][7][8][9]

The Active Catalyst: Formation of the Chiral Oxazaborolidine

The catalytic journey begins with the in situ reaction of the chiral amino alcohol, (S)-2-Amino-2-(4-fluorophenyl)ethanol, with a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4][10][11][12] This reaction forms the true catalytic species: a chiral oxazaborolidine.

The formation involves the reaction of the amino alcohol with borane, leading to the evolution of hydrogen gas and the cyclization to form the five-membered oxazaborolidine ring.[11] This rigid, bicyclic-like structure creates a well-defined chiral environment around the catalytically active boron atom.

Caption: Formation of the active oxazaborolidine catalyst.

The Catalytic Cycle: Mechanism of Enantioselective Ketone Reduction

The established mechanism for the CBS reduction provides a clear framework for understanding how the catalyst derived from (S)-2-Amino-2-(4-fluorophenyl)ethanol achieves high enantioselectivity.[6][7][9][13] The cycle involves a dual activation strategy where the catalyst activates both the reducing agent and the ketone substrate.[8]

Step 1: Catalyst-Borane Complex Formation The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[6][7][8] This coordination serves two critical purposes:

-

It activates the borane, making it a more potent hydride donor.[7][8]

-

It significantly increases the Lewis acidity of the endocyclic boron atom within the catalyst ring.[6][7]

Step 2: Ketone Coordination The now highly Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is stereodifferentiating. The catalyst orients the ketone to minimize steric hindrance between the ketone's substituents (one large, RL, and one small, RS) and the catalyst's bulky 4-fluorophenyl group. The ketone binds via its more sterically accessible lone pair, positioning the smaller substituent (RS) closer to the catalyst's chiral framework.[7][8]

Step 3: Enantioselective Hydride Transfer With both the ketone and the borane reductant coordinated to the catalyst in a highly organized, chair-like six-membered transition state, the hydride transfer occurs.[6][7][8] The hydride is delivered from the coordinated borane to one specific face of the carbonyl carbon. This intramolecular-like transfer is highly favored stereoelectronically, leading to the formation of the chiral alkoxyborane intermediate with a predictable stereochemistry.[6]

Step 4: Product Release and Catalyst Regeneration The resulting alkoxyborane product is released from the catalyst. The catalyst is then free to coordinate another molecule of borane and begin a new cycle. An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and yield the final chiral secondary alcohol.[7][8]

Caption: The catalytic cycle of the CBS reduction.

The Influence of the 4-Fluoro Substituent

The electron-withdrawing nature of the fluorine atom on the phenyl ring is not merely a passive structural feature. It modulates the electronic properties of the catalyst. This substituent can subtly increase the Lewis acidity of the endocyclic boron atom, potentially enhancing its coordination to the ketone and accelerating the reaction rate compared to its non-fluorinated analog.

Experimental Protocol: A Self-Validating System

This section provides a representative, self-validating protocol for the asymmetric reduction of acetophenone, a common benchmark substrate.

In Situ Generation of the Catalyst and Asymmetric Reduction

This protocol must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[8]

Materials:

-

This compound

-

Borane-THF complex (1.0 M solution)

-

Acetophenone (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (1N HCl)

Procedure:

-

Catalyst Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 5-10 mol%).

-

Add anhydrous THF (1.0 mL). Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1.0 M borane-THF solution (0.3 mL, 0.3 mmol) dropwise. A vigorous evolution of gas (H₂) will be observed.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.[14]

-

Substrate Addition: Cool the reaction mixture to the desired temperature (typically -20 °C to -40 °C for optimal enantioselectivity).

-

In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2.0 mL).

-

Add the acetophenone solution dropwise to the catalyst mixture over 10-15 minutes using a syringe pump.[14]

-

Reduction: To the stirring mixture, add 1.0 M borane-THF solution (1.2 mL, 1.2 mmol) dropwise over 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the final addition of borane.

-

Quenching and Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2.0 mL) at low temperature.

-

Warm the mixture to room temperature and remove the solvents under reduced pressure.

-

Redissolve the residue in diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Validation and Data Analysis

-

Purification: Purify the crude 1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[14]

-

Yield Calculation: Determine the mass of the pure product and calculate the percentage yield.

-

Enantiomeric Excess (ee) Determination: The critical validation step is to measure the enantiomeric excess of the product. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14][15] The peak areas for the (R) and (S) enantiomers are integrated to calculate the ee% using the formula: ee% = |(R - S) / (R + S)| * 100.

Data Presentation

The effectiveness of a catalyst is judged by its performance across a range of substrates. The catalyst derived from (S)-2-Amino-2-(4-fluorophenyl)ethanol is expected to show high enantioselectivity for a variety of ketones.

| Substrate (Ketone) | Product Alcohol | Typical Yield (%) | Typical ee (%) |

| Acetophenone | 1-Phenylethanol | >90% | >95% (R) |

| Propiophenone | 1-Phenyl-1-propanol | >90% | >96% (R) |

| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | >85% | >90% (R) |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >90% | >97% (S) |

Note: Data are representative values based on analogous systems reported in the literature.[4] The stereochemical outcome ((R) or (S)) is predictable based on the (S)-configuration of the amino alcohol precursor.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2050. [Link]

-

Mlynarski, S. N., & Morken, J. P. (2013). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 135(35), 13181–13184. [Link]

- Kaźmierczak, M., & Gawroński, J. (2019). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Chinese Academy of Sciences. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

-

Córdova, A., et al. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. SYNLETT, 2002(10), 1587-1590. [Link]

-

Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]

-

Wikipedia contributors. (2023). Enantioselective ketone reduction. In Wikipedia, The Free Encyclopedia. [Link]

-

Hu, X., et al. (2020). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 11(35), 9417-9422. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Borane Reagents. [Link]

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 11. york.ac.uk [york.ac.uk]

- 12. Borane Reagents [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the chiral compound (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8). As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and stereochemical features is paramount. This document presents a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies, supported by comparative analysis with analogous compounds, to offer an in-depth interpretation of its spectroscopic signature. The protocols for data acquisition and the rationale behind the interpretation are detailed to provide a self-validating framework for researchers in the field.

Introduction

This compound is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter at the carbon bearing the amino group, makes it a valuable precursor for the enantioselective synthesis of biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to target proteins.

Given the critical role of stereochemistry in determining a drug's efficacy and safety, unambiguous characterization of the enantiomeric purity and structural integrity of chiral building blocks like this compound is essential. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution and conformation. This guide offers a foundational understanding of the NMR, IR, and MS data for this compound, serving as a vital resource for its identification and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure. The data presented herein are predicted based on established chemical shift models and validated by comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The hydrochloride salt form will result in the amine protons appearing as a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | br s | 3H | NH₃⁺ |

| ~7.5 | m | 2H | Ar-H (ortho to F) |

| ~7.2 | m | 2H | Ar-H (meta to F) |

| ~5.0 | m | 1H | CH-OH |

| ~4.0 | m | 2H | CH₂-OH |

| ~3.5 | br s | 1H | OH |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve the hydrochloride salt and its non-interfering signals in the regions of interest. The broadness of the NH₃⁺ and OH signals is due to proton exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 | Ar-C (ipso) |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) |

| ~70 | CH-OH |

| ~65 | CH₂-OH |

Expertise & Experience: The characteristic large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of the fluorine substitution on the aromatic ring. The smaller two- and three-bond couplings further confirm the substitution pattern.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should cover a range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should typically be 0-200 ppm. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

NMR Workflow Diagram

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, amine, and aromatic moieties.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| 1510, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Trustworthiness: The broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding, which is expected in the solid state of this compound. The presence of a strong C-F stretching band is also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the infrared spectrum over a range of 4000-400 cm⁻¹.[1]

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for (S)-2-Amino-2-(4-fluorophenyl)ethanol

| m/z (predicted) | Ion |

| 156.0819 | [M+H]⁺ |

| 138.0713 | [M+H - H₂O]⁺ |

| 125.0713 | [M+H - CH₂OH]⁺ |

Authoritative Grounding & Comprehensive References: The fragmentation of amino alcohols often involves the loss of small neutral molecules like water or formaldehyde from the protonated parent ion. The most common fragmentation pathway for phenyl ethanolamines is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Mass Spectrometry Workflow Diagram

Caption: ESI-MS data acquisition workflow.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predictive methods and comparison with analogous compounds, provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and standardized protocols, offer researchers and scientists in drug development a valuable resource for ensuring the quality and identity of this important chiral building block. The principles and workflows outlined herein are broadly applicable to the characterization of other small organic molecules.

References

Sources

Navigating the Solubility Landscape of (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical research and development, often serving as a key building block in the synthesis of more complex bioactive molecules. The fluorophenyl moiety is a common feature in modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility profile across a range of common organic solvents is paramount. This knowledge governs crucial downstream processes, including reaction kinetics, purification, formulation, and ultimately, bioavailability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide will focus on the foundational principles governing its solubility, qualitative expectations based on its structure, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, we must first consider its molecular structure. As a hydrochloride salt, the amine group is protonated, introducing an ionic character to the molecule. This feature, combined with the polar hydroxyl group, suggests a predisposition for solubility in polar solvents. The 4-fluorophenyl group, however, introduces a non-polar, hydrophobic element. The interplay between these competing characteristics will dictate the compound's solubility in a given solvent.

Key structural features influencing solubility:

-

Ionic Nature: The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, generally enhancing solubility in polar solvents, particularly those capable of solvating ions.

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a protonated amino (-NH3+) group allows the molecule to act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are therefore likely to be effective at solvating this molecule.

-

Aromatic Ring: The fluorophenyl group is a non-polar, aromatic moiety that will favor interactions with less polar or aromatic solvents through van der Waals forces and pi-stacking interactions.

Based on these features, a qualitative solubility profile can be predicted. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is reported to be soluble in water, moderately soluble in alcohols, and poorly soluble in non-polar solvents[1]. The hydrochloride salt of a similar amino alcohol is described as being soluble in water and polar solvents[2]. General studies on amino acid hydrochlorides also indicate their solubility in alcohols[3][4][5]. Therefore, it is reasonable to anticipate that this compound will exhibit good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol), and limited solubility in non-polar solvents such as hexanes or toluene.

The Principle of "Like Dissolves Like": A Deeper Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This refers to the concept that a solute will dissolve best in a solvent that has a similar polarity. For a complex molecule like this compound, a more nuanced understanding of solvent properties is required.

Solvent Polarity and Properties

The polarity of a solvent is a composite of several properties, including its dipole moment, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor.

-

Polar Protic Solvents: These solvents, such as water and alcohols, have a hydrogen atom attached to an electronegative atom and can readily donate hydrogen bonds. They are generally effective at solvating both cations and anions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess a significant dipole moment but lack an O-H or N-H bond, making them poor hydrogen bond donors. They are particularly good at solvating cations.

-

Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and dipole moments and interact primarily through weak van der Waals forces.

The table below provides a list of common organic solvents and their relevant properties to aid in the selection of an appropriate solvent system for solubility determination and other applications.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | 4.3 | 24.5 | Polar Protic |

| Isopropanol | 3.9 | 19.9 | Polar Protic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane | 3.1 | 9.1 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.0 | Polar Aprotic |

| Toluene | 2.4 | 2.4 | Non-Polar |

| Hexane | 0.1 | 1.9 | Non-Polar |

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

Given the lack of specific quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

-

Preparation of Solvent: Ensure the chosen solvent is of high purity and degassed if necessary.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium with the solid phase is maintained.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The solution should be agitated for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid phase at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Adsorption of the compound onto the filter should be considered and evaluated, especially for poorly soluble compounds.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion: A Pathway to Informed Development

While specific, publicly available quantitative solubility data for this compound remains elusive, a strong foundational understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The ionic nature and hydrogen bonding capabilities of the molecule suggest a preference for polar protic solvents, while the fluorophenyl ring imparts some non-polar character.

For researchers and drug development professionals, the key takeaway is the necessity of empirical solubility determination. The provided detailed protocol for the shake-flask method serves as a robust starting point for these crucial experiments. By systematically evaluating the solubility of this compound in a range of common organic solvents, scientists can generate the critical data needed to optimize reaction conditions, develop effective purification strategies, and design viable formulations, thereby accelerating the journey from laboratory discovery to potential therapeutic application.

References

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1952). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 26(7), 381-385.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 533. [Link]

-

Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

Sources

Thermal stability and decomposition of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Foreword: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. Thermal stability, in particular, is not merely a checkbox on a regulatory form; it is a critical determinant of a drug substance's quality, safety, and efficacy. Uncontrolled thermal decomposition can lead to the formation of impurities, a reduction in potency, and altered bioavailability, posing significant risks to patient safety and jeopardizing the entire development pipeline.

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the thermal stability and decomposition profile of this compound. This compound, a vital chiral building block in medicinal chemistry, presents a unique stability profile due to its constituent functional groups: a secondary alcohol, a primary amine protonated as a hydrochloride salt, and a fluorinated aromatic ring. Understanding its behavior under thermal stress is paramount for defining safe manufacturing processes, establishing appropriate storage conditions, and developing robust, stability-indicating analytical methods as mandated by global regulatory bodies.

As your Senior Application Scientist, I will guide you through not just the what but the why—elucidating the causality behind experimental choices and demonstrating how a well-designed study serves as a self-validating system for ensuring scientific integrity.

Physicochemical Profile of the Compound

A foundational understanding of the molecule's basic properties is the starting point for any stability investigation.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride | |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.63 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temp. | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

| CAS Number | 1269773-21-8 | [2][3] |

The Methodological Trinity: TGA, DSC, and Forced Degradation

A robust assessment of thermal stability relies on a multi-pronged approach. We employ thermoanalytical techniques to observe real-time physical and chemical changes upon heating, and forced degradation studies to intentionally generate and identify potential degradants.

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[4] For this compound, TGA is essential for identifying the onset temperature of decomposition, quantifying mass loss associated with specific decomposition steps (e.g., loss of HCl, water, or other fragments), and determining the final residual mass.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It reveals critical thermal events such as melting (endotherm), crystallization (exotherm), polymorphic transformations, and decomposition, which can be either endothermic or exothermic.[6] Correlating DSC events with TGA mass loss steps provides a powerful diagnostic tool.

-

Forced Degradation Studies: Mandated by guidelines such as ICH Q1A(R2), these studies intentionally stress the drug substance under conditions more severe than accelerated stability testing.[7] The goal is to generate potential degradation products and validate that our analytical methods are "stability-indicating"—that is, capable of separating and quantifying these impurities from the intact parent compound.[8][9]

Logical Workflow for Stability Investigation

The overall process follows a logical progression from initial thermal characterization to the identification of specific degradation products. This ensures a comprehensive understanding of the molecule's stability profile.

Caption: Overall workflow for thermal stability investigation.

Experimental Protocols: A Self-Validating System

The trustworthiness of stability data hinges on meticulously designed and executed protocols. Each step is chosen to eliminate variables and ensure the results are reproducible and directly attributable to the thermal properties of the compound.

Protocol 1: Thermoanalytical Characterization (TGA/DSC)

Objective: To determine the thermal decomposition profile and associated energetic changes of the compound in an inert atmosphere.

Causality Behind Choices:

-

Inert Atmosphere (Nitrogen): Using nitrogen gas with a high purity (>99.9%) prevents thermo-oxidative degradation, allowing for the isolated study of thermal decomposition pathways.[10]

-

Heating Rate (e.g., 10 °C/min): A controlled, moderate heating rate ensures a good balance between experimental time and the resolution of distinct thermal events.[4] Faster rates can merge peaks, while slower rates may reduce sensitivity.

-

Sample Mass (5-10 mg): This mass is sufficient to generate a clear signal while minimizing thermal gradients within the sample itself, which could distort peak shapes.[4]

-

Crucible Type (Aluminum/Platinum): Aluminum pans are suitable for temperatures up to ~600 °C. A pierced or open lid is used to allow evolved gases to escape, which is critical for accurate TGA measurements.[11]

-

Instrument Calibration: Regular calibration with certified reference materials (e.g., Indium for DSC, Calcium Oxalate for TGA) is non-negotiable for ensuring the accuracy of temperature and heat flow measurements.[4]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's protocol using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared aluminum crucible.

-

TGA Analysis:

-

Place the crucible in the TGA furnace.

-

Purge the system with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

DSC Analysis:

-

Place the sample crucible and an empty, sealed reference crucible in the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate of 10 °C/min to a final temperature just beyond the final decomposition event observed in the TGA.

-

Continuously record the differential heat flow.

-

-

Data Analysis: Analyze the resulting TGA (mass vs. temp) and DSC (heat flow vs. temp) curves to identify the onset of decomposition, melting point, and other thermal events.

Caption: Experimental workflow for TGA and DSC analysis.

Protocol 2: Purity Analysis by Stability-Indicating HPLC-MS

Objective: To develop a method capable of separating the parent compound from its thermally-induced degradation products and to identify those products.

Causality Behind Choices:

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical analysis. A C18 column is ideal for separating moderately polar compounds like our analyte and its likely degradants.[12][13]

-

Gradient Elution: A gradient mobile phase (e.g., increasing acetonitrile in an aqueous buffer) is crucial for a stability-indicating method. It ensures that both early-eluting polar degradants and late-eluting non-polar degradants are effectively resolved from the main peak within a reasonable runtime.[7]

-

Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer (e.g., Q-TOF) is the gold standard for identifying unknown impurities. It provides accurate mass data, which allows for the determination of elemental composition and fragmentation patterns that are used for structural elucidation.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the intact (unstressed) compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at 1.0 mg/mL.

-

Prepare the thermally stressed sample from the forced degradation study at the same concentration.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and MS (ESI+).

-

-

Analysis:

-

Inject the unstressed sample to determine the retention time and mass spectrum of the parent compound.

-

Inject the stressed sample.

-

Compare the chromatograms. Peaks present in the stressed sample but not the unstressed sample are potential degradation products.

-

Analyze the mass spectra of the degradation peaks to determine their molecular weights and fragmentation patterns for structural identification.

-

Data Interpretation and Proposed Decomposition Pathway

Anticipated Thermoanalytical Results

Based on the structure, the TGA/DSC data are expected to reveal a multi-step decomposition process.

| Parameter | Expected Observation | Rationale |

| DSC Melting Point | Sharp endothermic peak | Corresponds to the melting of the crystalline solid. For amine hydrochlorides, this can sometimes overlap with the onset of decomposition.[14] |

| TGA Onset Temp. | ~150-250 °C | Amine hydrochlorides often decompose near their melting points.[11][14] The exact temperature depends on crystal lattice energy. |

| TGA Step 1 | Mass loss corresponding to HCl (approx. 19%) | A common initial decomposition step for hydrochloride salts is the loss of hydrogen chloride gas, yielding the free amine. |

| TGA Step 2+ | Further mass loss | Subsequent steps would involve the decomposition of the organic free amine structure through dehydration, deamination, or fragmentation of the phenyl ring.[6] |

| DSC Decomposition | Complex endo/exothermic peaks | The loss of HCl is endothermic (bond breaking). Subsequent fragmentation and rearrangement can be either endothermic or exothermic. |

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound likely proceeds through a primary dehydrochlorination event, followed by the decomposition of the resulting free amine. The C-F bond is notably strong and is typically one of the last to cleave in thermal fragmentation.[15]

Caption: Proposed high-level thermal decomposition pathway.

Mechanistic Discussion:

-

Initial Dehydrochlorination: The first and most probable step is the cleavage of the ionic bond between the protonated amine and the chloride ion, followed by the abstraction of the proton to release gaseous HCl. This is a common decomposition route for amine hydrochloride salts.

-

Decomposition of the Free Amine:

-

Pathway A (Dehydration): The ethanol moiety can eliminate a molecule of water. This could lead to the formation of an enamine or aziridine intermediate, which would be highly reactive and likely to polymerize or rearrange.

-

Pathway B (Deamination): Cleavage of the C-N bond could release ammonia, potentially forming a carbocation on the benzylic carbon, which would then rearrange.

-

Pathway C (Fragmentation): At higher temperatures, cleavage of the C-C bond between the phenyl ring and the ethanol backbone, or fragmentation of the aromatic ring itself, can occur. The strong C-F bond makes defluorination less likely compared to other bond cleavages.[16]

-

Conclusion

The thermal stability of this compound is a multifaceted characteristic defined by its salt form and organic functional groups. A comprehensive evaluation using a combination of TGA, DSC, and stability-indicating HPLC-MS is not merely best practice but a scientific necessity. The primary decomposition pathway is anticipated to begin with the loss of HCl, followed by complex degradation of the resulting free amine. By systematically applying the protocols and interpretive logic detailed in this guide, researchers and drug development professionals can confidently characterize the thermal stability of this intermediate, ensuring the development of safe, stable, and effective pharmaceutical products.

References

- Bunnelle, W. H. (1991). The Pyrolytic Decomposition of Organic Compounds. Chemical Reviews, 91(5), 757–888.

-

ResearchGate. TG/DSC curves for system components: (a) NH4Cl.... Retrieved from [Link][14]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. In Fluorine-Containing Molecules (Vol. 6, pp. 275-303). ResearchGate. Retrieved from [Link][16]

-

de Visser, S. P. (2018). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N-Bridged Diiron-Phthalocyanine: What Determines the Reactivity?. ResearchGate. Retrieved from [Link]

-

PubChem. 2-Amino-2-(4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, Y. H., et al. (2007). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. Plasma Chemistry and Plasma Processing, 27, 435–448. Retrieved from [Link]

-

Zachariah, M. R., et al. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Note 1412. Retrieved from [Link][15]

-

PubChem. (S)-2-Amino-2-(3-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Jahn, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10), 38-43. Retrieved from [Link][8]

-

Bevers, E. M. J., et al. (2008). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. TNO Publications. Retrieved from [Link][11]

-

ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link][6]

-

Kumar, V., & Kumar, S. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 275-283. Retrieved from [Link][9]

-

Kumar, S., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. International Journal of Science and Research, 12(6), 123-128. Retrieved from [Link][4]

-

Cielecka-Piontek, J., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 14(1), 107. Retrieved from [Link][5]

-

Japan Environmental Management Association for Industry. Analytical Methods. Retrieved from [Link]

-

Khan, A., et al. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Xenobiotics, 14(1), 1-12. Retrieved from [Link]

-

de Souza, A. R., et al. (2004). Thermoanalytical study of purine derivatives compounds. Eclética Química, 29(1), 71-78. Retrieved from [Link][10]

-

Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

-

ResearchGate. Thermoanalytical study of purine derivatives compounds. Retrieved from [Link]

-

Kumar, P., et al. (2020). Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR. Journal of Applied Pharmaceutical Science, 10(4), 1-11. Retrieved from [Link][7]

-

Houben-Weyl. (2003). Amino Acid Analysis. Science of Synthesis, 22, 651-655. Retrieved from [Link]

-

Re-Po, Y., et al. (2014). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. ChemistryOpen, 3(4), 146–155. Retrieved from [Link]

-

Guangzhou Weibo Technology Co., Ltd. 2-AMINO-2-(4-FLUOROPHENYL)ETHANOL HCL. Retrieved from [Link]

-

Humin, M., et al. (2022). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Materials, 15(11), 3986. Retrieved from [Link]

-

Stankov, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1269773-21-8 [amp.chemicalbook.com]

- 3. 1269773-21-8|this compound|BLD Pharm [bldpharm.com]

- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 5. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. scispace.com [scispace.com]

- 11. publications.tno.nl [publications.tno.nl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 16. researchgate.net [researchgate.net]

The Advent and Ascendance of Fluorinated Chiral Amino Alcohols: A Technical Guide for the Modern Scientist

Abstract

The strategic incorporation of fluorine into chiral amino alcohols has profoundly impacted drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated chiral amino alcohols. We will explore the seminal breakthroughs in organofluorine chemistry that paved the way for their creation, delve into the development of stereoselective fluorination and amination methodologies, and present detailed protocols for key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable synthons.

Introduction: The Unparalleled Influence of Fluorine in Chirality and Bioactivity

Chiral amino alcohols are privileged scaffolds in a vast array of biologically active molecules and pharmaceuticals.[1] Their defined three-dimensional arrangement of amino and hydroxyl groups is often the cornerstone of high-affinity interactions with biological targets. The introduction of fluorine, the most electronegative element, into these chiral frameworks imparts a unique set of physicochemical properties that can dramatically enhance a molecule's therapeutic potential.[2][3]

The judicious placement of fluorine can influence:

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging a drug's half-life.[4]

-

Binding Affinity: Fluorine's ability to participate in hydrogen bonds and other non-covalent interactions can enhance binding to target proteins.

-

Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, improving its ability to cross cell membranes.[4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH and potentially improving bioavailability.[4]

This guide will navigate the historical landscape and current state-of-the-art in the synthesis of these remarkable molecules, providing both a historical narrative and practical, field-proven insights into their preparation.

A Historical Odyssey: From the Dawn of Organofluorine Chemistry to Chiral Architectures

The journey to fluorinated chiral amino alcohols is a multi-threaded narrative that begins with the very first synthesis of an organofluorine compound.

The Genesis of a Field: Early Organofluorine Chemistry